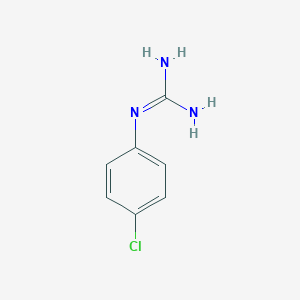

1-(4-Chlorophenyl)guanidine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374034 | |

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45964-97-4 | |

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1-(4-Chlorophenyl)guanidine

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)guanidine

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine derivative that serves as a critical intermediate and building block in medicinal and synthetic chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these properties, grounded in experimental data and predictive models, and outlines detailed protocols for its analysis. The molecule is utilized as a reagent in the synthesis of pyrimidine derivatives, which are being investigated as hSMG-1 inhibitors for potential cancer treatment.[1] It is also explored for its potential as an antibacterial agent and is recognized as an impurity in the manufacturing of Chlorhexidine.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further analysis.

-

Chemical Name: 1-(4-Chlorophenyl)guanidine[3]

-

Synonyms: N-(4-Chlorophenyl)guanidine, 2-(4-chlorophenyl)guanidine, p-Chlorophenylguanidine[2][3][4]

The structure consists of a guanidine group attached to a p-chlorinated phenyl ring. This combination of a highly basic guanidinium functional group and a hydrophobic aromatic ring dictates its chemical behavior and physical properties.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally determined values with validated computational predictions.

| Property | Value | Source & Notes |

| Physical Form | Solid, Crystalline Solid | [5][7] |

| Melting Point | 121 °C | [1][2] (For the free base) |

| 237-238 °C | [8] (For the hydrochloride salt) | |

| Boiling Point | 265.6 ± 42.0 °C | [1][2] (Predicted) |

| Density | 1.36 ± 0.1 g/cm³ | [1][2] (Predicted) |

| pKa | 10.67 ± 0.10 | [1][2] (Predicted, for the conjugate acid) |

| Solubility | Low solubility in water.[7] The hydrochloride salt is slightly soluble in Water, Methanol, and DMSO.[8] |

The high basicity, evidenced by the predicted pKa of 10.67, is a hallmark of the guanidine group, which is readily protonated under physiological conditions.[1][2] This property is fundamental to its mechanism of action in biological contexts and its handling during synthesis and purification. The significant difference in melting points between the free base and its hydrochloride salt underscores the importance of specifying the compound's form.[1][2][8]

Analytical Characterization: Methodologies and Insights

Robust analytical methods are paramount for ensuring the purity, identity, and quantification of 1-(4-Chlorophenyl)guanidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity and concentration of 1-(4-Chlorophenyl)guanidine. A reverse-phase method is highly effective, leveraging the compound's aromatic character for retention on a nonpolar stationary phase.

Expert Insight: The choice of a reverse-phase C18 column is logical due to the molecule's moderate polarity.[9] The guanidine group's basicity necessitates the use of an acidic mobile phase modifier, such as phosphoric or formic acid.[10] This suppresses the ionization of silanol groups on the silica-based column, preventing peak tailing and ensuring a sharp, symmetrical peak. Using a buffer, such as potassium dihydrogen phosphate, helps maintain a stable pH for reproducible retention times.[9]

A typical workflow for HPLC analysis is illustrated below.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.

Spectroscopic Techniques (NMR, IR, UV-Vis)

While specific spectral data for this exact molecule is not abundant in public literature, the principles of spectroscopy for structural elucidation are well-established and directly applicable.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal signals corresponding to the aromatic protons on the chlorophenyl ring and the protons on the guanidine nitrogens. The splitting patterns of the aromatic protons would confirm the 1,4- (para) substitution pattern. ¹³C NMR would show distinct peaks for the carbon atoms, with the guanidinium carbon appearing in a characteristic downfield region.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by N-H stretching vibrations from the guanidine group (typically in the 3100-3500 cm⁻¹ region) and C=N stretching. Aromatic C-H and C=C stretching bands, along with a strong C-Cl stretching vibration, would also be present to confirm the key functional groups.[11]

-

UV-Vis Spectroscopy: The presence of the chlorophenyl chromophore makes the compound suitable for UV-Vis analysis. This technique is less useful for detailed structure identification but is highly effective for quantitative analysis in conjunction with HPLC.[9][13]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear rationale for each step.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of a 1-(4-Chlorophenyl)guanidine sample.

Methodology Rationale: This protocol is based on established methods for guanidine-related compounds.[9][10] A C18 column provides excellent retention, while a buffered acidic mobile phase ensures sharp peaks and reproducibility.

Step-by-Step Procedure:

-

Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Prepare a 0.05 M potassium dihydrogen phosphate buffer. Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.[9]

-

Adjust the pH to 3.5 using orthophosphoric acid. This low pH ensures the guanidine moiety is fully protonated and interacts consistently with the stationary phase.

-

Filter the buffer through a 0.45 µm membrane.

-

The final mobile phase is a 60:40 (v/v) mixture of the pH 3.5 buffer and acetonitrile.[9]

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation.

-

-

Standard Preparation:

-

Accurately weigh ~25 mg of 1-(4-Chlorophenyl)guanidine reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution.

-

Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution for the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Dissolve in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C (for improved retention time stability)

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds)

-

-

Analysis and Validation:

-

Inject the standards to generate a linear calibration curve (R² > 0.999).

-

Inject the sample in triplicate.

-

Calculate the purity by comparing the sample's peak area to the calibration curve. The system is validated if the retention times are consistent and the standard curve is linear.

-

Protocol: Melting Point Determination

Objective: To verify the identity and purity of 1-(4-Chlorophenyl)guanidine via its melting point.

Methodology Rationale: A pure crystalline solid has a sharp, defined melting range. Impurities typically depress and broaden this range.

Caption: Standard workflow for melting point determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20°C below the expected melting point (121°C).[1][2]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

Validation: A sharp range (e.g., 1-2°C) close to the literature value confirms high purity.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

-

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause skin and eye irritation.[14]

-

Precautionary Statements:

-

Storage Conditions: Store in a cool (2-8°C), dry, and well-ventilated area.[1][2] Keep the container tightly closed and protect from light.[1][2]

Conclusion

1-(4-Chlorophenyl)guanidine is a compound whose utility in pharmaceutical development is directly linked to its distinct physicochemical properties. Its high basicity, moderate polarity, and defined thermal characteristics are key parameters that must be controlled and understood. The analytical protocols detailed in this guide, particularly the robust HPLC method, provide the necessary tools for researchers to ensure the quality and integrity of this important chemical entity in their work. Adherence to strict safety and handling procedures is mandatory to mitigate any potential risks.

References

- Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column. SIELC Technologies.

- N-(4-Chlorophenyl)guanidine CAS#: 45964-97-4. ChemicalBook.

- GUANIDINE, -(4-CHLOROPHENYL)-N''-CYANO. ChemBK.

- 14279-91-5(4-CHLOROPHENYLGUANIDINE HYDROCHLORIDE) Product Description. ChemicalBook.

- 1-(4-Chlorophenyl)guanidine. CymitQuimica.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET.

- 45964-97-4(N-(4-Chlorophenyl)guanidine) Product Description. ChemicalBook.

- N-(4-CHLOROPHENYL)GUANIDINE. precisionFDA.

- 1-(4-Chlorophenyl)guanidine. Biosynth.

- pKa Data Compiled by R. Williams.

- pKa D

- N-(4-Chlorophenyl)guanidine. Santa Cruz Biotechnology.

- 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.

- HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. Benchchem.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. N-(4-Chlorophenyl)guanidine CAS#: 45964-97-4 [m.chemicalbook.com]

- 2. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. 1-(4-Chlorophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 6. 1-(4-Chlorophenyl)guanidine | 45964-97-4 | FC64080 [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. 14279-91-5 CAS MSDS (4-CHLOROPHENYLGUANIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. scispace.com [scispace.com]

- 12. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 13. lehigh.edu [lehigh.edu]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)guanidine: Molecular Structure, Weight, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine derivative of significant interest in medicinal chemistry and pharmacology. The guanidinium group, characterized by its planarity, high basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in drug design, appearing in a range of natural products and synthetic drugs with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)guanidine, focusing on its molecular structure, molecular weight, and the analytical methodologies crucial for its characterization. We will delve into its synthesis, predicted spectroscopic signatures, and its established roles as a modulator of key biological targets, offering insights for researchers engaged in its study and application.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 1-(4-Chlorophenyl)guanidine are summarized below, providing a foundational dataset for any experimental or computational work.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)guanidine | PubChem |

| CAS Number | 45964-97-4 | [3][4] |

| Molecular Formula | C₇H₈ClN₃ | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1N=C(N)N)Cl | PubChem |

| InChI Key | ZSJNJAJDBNFVCA-UHFFFAOYSA-N | [3] |

Table 1: Core Molecular Identifiers and Properties of 1-(4-Chlorophenyl)guanidine.

Molecular Structure and Conformation

The structure of 1-(4-Chlorophenyl)guanidine consists of a central guanidine group attached to a 4-substituted chlorophenyl ring. The guanidinium group is protonated at physiological pH, allowing for resonance delocalization of the positive charge across the three nitrogen atoms. This delocalization results in a planar, highly stable cation that is crucial for its biological interactions.

While a specific X-ray crystal structure for 1-(4-Chlorophenyl)guanidine has not been reported in publicly accessible databases, crystallographic studies of related N,N'-substituted guanidines reveal that the bond lengths within the central C-N₃ core are intermediate between single and double bonds, confirming the resonance stabilization.[5] The phenyl ring is expected to have rotational freedom around the C-N bond, although steric hindrance and electronic effects will influence its preferred conformation.

Caption: 2D representation of 1-(4-Chlorophenyl)guanidine.

Synthesis Protocol

While various methods exist for the synthesis of guanidines, a common and effective approach for N-aryl guanidines involves the reaction of an amine with a guanylating agent.[6] A plausible and efficient synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride can be adapted from the synthesis of its biguanide analogue, 1-(4-chlorophenyl)biguanide.[7] This involves the reaction of 4-chloroaniline with dicyandiamide in the presence of an acid.

Materials:

-

4-Chloroaniline (C₆H₆ClN)

-

Dicyandiamide (C₂H₄N₄)

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ammonium Hydroxide (NH₄OH) solution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dicyandiamide (1.0 eq) in toluene.

-

Addition of Amine: Add 4-chloroaniline (1.1 eq) to the solution. Stir the mixture at room temperature for approximately 15-30 minutes.

-

Acidification and Reflux: Add a 1:1 mixture of concentrated HCl and water dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting precipitate (1-(4-Chlorophenyl)guanidine hydrochloride) is collected by filtration.

-

Neutralization and Purification (for free base): To obtain the free base, the hydrochloride salt can be neutralized with a dilute solution of ammonium hydroxide. The solvent is then removed under reduced pressure.

-

Recrystallization: The crude product (either the salt or free base) is washed with water and then recrystallized from ethanol to yield the purified 1-(4-Chlorophenyl)guanidine.

Caption: Synthetic workflow for 1-(4-Chlorophenyl)guanidine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons ortho to the guanidino group.

-

Guanidino Protons (N-H): The protons on the guanidino nitrogens are expected to be broad and may exchange with residual water in the solvent. Their chemical shift will be highly dependent on the solvent, concentration, and temperature, typically appearing in a broad range (δ 5.0-8.0 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Guanidinyl Carbon (C=N): The central carbon of the guanidine group is expected to have a characteristic chemical shift in the range of δ 155-160 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

-

The carbon bearing the chlorine atom (C-Cl) will be in the range of δ 125-135 ppm.

-

The carbons ortho to the chlorine (CH) will appear around δ 128-130 ppm.

-

The carbons meta to the chlorine (CH) will be found around δ 115-125 ppm.

-

The carbon attached to the guanidino nitrogen (C-N) will be in the range of δ 140-150 ppm.

-

FT-IR Spectroscopy (Predicted)

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the guanidinium group.

-

C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[12]

-

N-H Bending: Bending vibrations for the N-H groups are expected around 1550-1620 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

C-Cl Stretching: A characteristic absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, for the C-Cl bond.

Pharmacological Significance and Mechanism of Action

Phenylguanidine derivatives are recognized for their interaction with several important biological targets. 1-(4-Chlorophenyl)guanidine, in particular, has been investigated for its role as an inhibitor of urokinase and a modulator of acid-sensing ion channels (ASICs).

Urokinase Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling, and its overexpression is linked to tumor invasion and metastasis.[13][14][15][16] Phenylguanidines act as competitive inhibitors of urokinase.[1][17] The positively charged guanidinium group mimics the side chain of arginine, the natural substrate for urokinase, allowing it to bind to the S1 specificity pocket of the enzyme, which contains a key aspartic acid residue (Asp189).[13][14] The 4-chlorophenyl moiety can then form additional interactions within the active site, contributing to the binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on substituted phenylguanidines have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency.[17][18][19]

Caption: Mechanism of urokinase inhibition by 1-(4-Chlorophenyl)guanidine.

Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

Acid-sensing ion channels (ASICs) are proton-gated sodium channels involved in pain perception, particularly in response to ischemia and inflammation.[20][21] 1-(4-Chlorophenyl)guanidine has been identified as a positive allosteric modulator of ASIC3. It enhances the channel's sensitivity to protons and can reverse the effects of desensitization.[20][21] The guanidine moiety is a common feature among ASIC modulators, and the hydrophobic chlorophenyl group likely contributes to its interaction with the channel protein.[21][22][23] This modulation of ASIC3 presents a potential avenue for the development of novel analgesics.

Conclusion

1-(4-Chlorophenyl)guanidine is a molecule with a well-defined structure and molecular weight, whose synthesis is achievable through established chemical routes. While direct experimental spectroscopic data is sparse, a combination of theoretical prediction and analysis of related compounds provides a robust framework for its characterization. Its significance for drug development professionals is underscored by its demonstrated activity as a urokinase inhibitor and an ASIC3 modulator. The insights provided in this guide serve as a valuable technical resource for researchers working with this compound, facilitating its synthesis, characterization, and further investigation into its promising pharmacological applications.

References

- Agharkar, M., & Gonzales, E. B. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences, 133(3), 184-186.

- Alijevic, O., & Kellenberger, S. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. Journal of Biological Chemistry, 287(43), 36059-36070.

- Carriero, M. V., & Stoppelli, M. P. (2011). The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling. Current Pharmaceutical Design, 17(19), 1944-1961.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 256-268.

- Karthikeyan, C., Moorthy, N. S. H., & Trivedi, P. (2009). QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 6-13.

- Leonetti, F., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5113-5118.

- MDPI. (2024).

-

PubChem. (n.d.). 1-(4-Chlorophenyl)guanidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

- Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Pharmaceutical Design, 8(23), 2099-2110.

- Shteinikov, V. Y., et al. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. International Journal of Molecular Sciences, 20(7), 1765.

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative Sonogashira coupling of arylhydrazines with terminal alkynes. Retrieved from [Link]

- Wallrapp, C., et al. (2008). Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis. Journal of Medicinal Chemistry, 51(13), 3845-3853.

- Yang, H., et al. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. Journal of Medicinal Chemistry, 33(11), 2956-2961.

- Zefirov, Y. V., & Zorkii, P. M. (1995). The guanidine group in the crystal structures of organic compounds. Russian Chemical Reviews, 64(5), 441-460.

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Retrieved from [Link]

-

PubMed. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]

-

PubMed. (n.d.). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. Retrieved from [Link]

Sources

- 1. (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1-(4-Chlorophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Guanidine synthesis [organic-chemistry.org]

- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(4-Chlorophenyl)guanidine in various solvents

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)guanidine for Pharmaceutical Development

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine that serves as a key intermediate in the synthesis of various compounds, including pharmacologically active agents like chlorhexidine and proguanil. Understanding its solubility is a cornerstone of successful drug development and formulation. Solubility dictates a compound's bioavailability, manufacturability, and the feasibility of different dosage forms. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical experimental methodologies for determining the solubility of 1-(4-Chlorophenyl)guanidine, tailored for researchers and drug development professionals.

Physicochemical Characterization: The Blueprint for Solubility Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For 1-(4-Chlorophenyl)guanidine, the key characteristics of both the free base and its common hydrochloride salt are summarized below. The presence of the basic guanidine group is the most critical feature, predicting a strong dependence of solubility on pH.

| Property | 1-(4-Chlorophenyl)guanidine (Free Base) | 1-(4-Chlorophenyl)guanidine HCl (Salt) | Significance for Solubility |

| Chemical Structure |  |  (protonated) (protonated) | The aromatic ring imparts hydrophobicity, while the guanidine group is highly polar and basic. |

| Molecular Formula | C₇H₈ClN₃[1][2][3] | C₇H₈ClN₃·HCl[4] | Defines the elemental composition and molar mass. |

| Molecular Weight | 169.61 g/mol [1][2][3] | 206.07 g/mol [4] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (Predicted) | 10.67 ± 0.10[5] | Not Applicable | As a strong base (high pKa), it will be >99% protonated and ionized at physiological pH (~7.4), drastically increasing aqueous solubility. |

| Melting Point | 121 °C[5] | ~240 °C (for a related biguanide HCl)[6] | High melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially lowering solubility. |

| Appearance | Solid[1] | White Crystalline Powder[7] | Physical form is important for handling during solubility experiments. |

Theoretical Principles of Solubility

Solubility is not a single value but a dynamic equilibrium that is influenced by both the compound's intrinsic properties and the experimental conditions.

Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[8] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method is the gold-standard for its determination.[8][9][10]

-

Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[8] It is a high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.[8][9]

This guide focuses on thermodynamic solubility, which provides the definitive data required for later-stage development.

The Critical Role of pH

For an ionizable compound like 1-(4-Chlorophenyl)guanidine, pH is the most dominant factor influencing its aqueous solubility. As a base, it accepts a proton to form a charged (ionized) conjugate acid.

B + H₂O ⇌ BH⁺ + OH⁻ (Solid, less soluble) ⇌ (In solution, more soluble)

The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation . The key takeaway is that at pH values more than two units below the pKa (i.e., pH < 8.67), the compound will be predominantly in its highly soluble, ionized (protonated) form.[8][11] Conversely, at pH values above the pKa, the insoluble, neutral free base will dominate.

Caption: Relationship between pH and the ionization state of a basic compound.

Solubility Profile of 1-(4-Chlorophenyl)guanidine

| Solvent | Form | Solubility | Source |

| Water | Hydrochloride Salt | Soluble to 100 mM | [4] |

| Water | Free Base | Low / Poorly Soluble | [7] (Inferred) |

| DMSO | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |

| Methanol | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |

Expert Insight: The high aqueous solubility of the hydrochloride salt (100 mM is equivalent to ~20.6 mg/mL) is entirely consistent with its high pKa.[4] This demonstrates that for aqueous formulations, using the salt form is the most effective strategy. The free base is expected to have very low intrinsic solubility in water due to the hydrophobic chlorophenyl group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring equilibrium solubility, a self-validating system essential for regulatory submissions and robust formulation development.[9][10]

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

-

Materials & Preparation:

-

1-(4-Chlorophenyl)guanidine (or its HCl salt).

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol).

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PVDF).

-

Calibrated analytical balance.

-

HPLC system for analysis.

-

-

Experimental Procedure:

-

Step 2.1: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 5-10 mg of compound per 1 mL of solvent.

-

Causality: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]

-

-

Step 2.2: Add a precise volume of the desired solvent to each vial.

-

Step 2.3: Seal the vials tightly to prevent solvent evaporation.

-

Step 2.4: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours.

-

Causality: This extended agitation time allows the system to reach thermodynamic equilibrium between the dissolved and solid states. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]

-

-

Step 2.5: After equilibration, remove the vials and allow them to stand briefly. Visually confirm that excess solid is still present.

-

Step 2.6: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.

-

Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Method B: Filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm PVDF). The filter material must be validated to ensure it does not adsorb the compound.[8]

-

-

Step 2.7: Carefully aspirate a known volume of the clear supernatant.

-

Step 2.8: Dilute the supernatant with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the diluted supernatant using a validated analytical method, such as the HPLC-UV protocol described in the next section.

-

Calculate the original solubility value, accounting for the dilution factor. Report the result in standard units (e.g., mg/mL, µM).

-

Protocol for Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to accurately measure the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is well-suited for this purpose due to the chromophore present in 1-(4-Chlorophenyl)guanidine.[13][14]

Step-by-Step Methodology

-

Instrumentation & Reagents:

-

Chromatographic Conditions (Example):

-

Mobile Phase: 60:40 (v/v) mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5) and acetonitrile.[13]

-

Causality: The buffered aqueous phase controls the ionization state of the compound on the column, while the organic modifier (acetonitrile) controls retention time. A C18 column is chosen for its versatility in retaining moderately polar compounds.[13]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: ~240 nm (A UV scan should be performed to determine the wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

-

Calibration and Quantification:

-

Step 3.1: Prepare a stock solution of 1-(4-Chlorophenyl)guanidine of known concentration (e.g., 1000 µg/mL) in the mobile phase.[13]

-

Step 3.2: Create a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[13]

-

Step 3.3: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.[13]

-

Step 3.4: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

-

Step 3.5: Apply the dilution factor to calculate the final solubility.

-

Conclusion

The solubility of 1-(4-Chlorophenyl)guanidine is fundamentally governed by its nature as a strong base. The free base form exhibits low intrinsic aqueous solubility, a critical consideration for non-aqueous formulations or synthesis schemes. In contrast, its hydrochloride salt is highly soluble in water, making it the preferred form for aqueous-based applications and formulations.[4] This guide provides the theoretical framework and validated, practical protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring robust and reliable data for advancing drug development and formulation projects.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

GUANIDINE, -(4-CHLOROPHENYL)-N''-CYANO. (2024). ChemBK. [https://www.chembk.com/en/chem/GUANIDINE, -(4-CHLOROPHENYL)-N''-CYANO]([Link], -(4-CHLOROPHENYL)-N''-CYANO)

-

1-(4-Chlorophenyl)-1-(nonylamino)guanidine. (n.d.). PubChem. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]

-

Solubility of 1-[(4-chlorophenyl)-phenyl-methyl]-4-methyl-1,4-diazepane. (n.d.). Solubility of Things. [Link]

-

1-[(4-Chlorophenyl)methylimino]guanidine. (n.d.). PubChem. [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

-

Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]

-

Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. (2004). Journal of Biological Inorganic Chemistry. [Link]

-

Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents. (2019). ResearchGate. [Link]

-

Guanidine. (2020). American Chemical Society. [Link]

-

Analytical methods and achievability. (n.d.). Guidelines for drinking-water quality - NCBI Bookshelf. [Link]

-

N-(4-CHLOROPHENYL)GUANIDINE. (n.d.). precisionFDA. [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

- 1. 1-(4-Chlorophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(4-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 4022-81-5 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)guanidine Hydrochloride

This guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride, a key intermediate in the production of several pharmacologically significant compounds, most notably the antimalarial drug chlorproguanil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Applications

1-(4-Chlorophenyl)guanidine and its hydrochloride salt are crucial building blocks in medicinal chemistry. The guanidine moiety is a prominent feature in numerous natural products and synthetic drugs, recognized for its biological activity. The primary application of 1-(4-Chlorophenyl)guanidine hydrochloride lies in its role as a precursor to biguanide antimalarials like chlorproguanil.[1][2] Chlorproguanil functions by inhibiting the enzyme dihydrofolate reductase in malaria parasites, thereby disrupting DNA synthesis and preventing parasite reproduction.[2][3] The presence of the 4-chlorophenyl group is a critical structural feature that contributes to the molecule's therapeutic efficacy.

Synthetic Pathways and Mechanistic Insights

The principal and most industrially viable method for synthesizing 1-(4-Chlorophenyl)guanidine hydrochloride involves the reaction of 4-chloroaniline with a guanylating agent. The most common and cost-effective guanylating agent for this purpose is dicyandiamide (cyanoguanidine).

Reaction of 4-Chloroaniline with Dicyandiamide

This synthesis is typically a two-stage process. The first stage involves the formation of 1-(4-chlorophenyl)biguanide, which is subsequently converted to the desired guanidine derivative.[4]

Reaction Scheme:

Mechanism:

The synthesis proceeds through the nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile carbons of dicyandiamide. The reaction is acid-catalyzed, with hydrochloric acid serving a dual purpose: it protonates the dicyandiamide, making it more susceptible to nucleophilic attack, and it forms the hydrochloride salt of the final product, which often aids in its purification through crystallization.

The causality behind this choice of reactants lies in their ready availability and relatively low cost. 4-chloroaniline is a common industrial chemical, and dicyandiamide is a widely used reagent in the synthesis of guanidines and related compounds.[5][6]

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the laboratory-scale synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Chloroaniline | 127.57 | 12.76 g | 0.1 | >99% |

| Dicyandiamide | 84.08 | 8.41 g | 0.1 | >98% |

| Concentrated HCl | 36.46 | ~10 mL | ~0.12 | 37% |

| Toluene | - | 100 mL | - | Anhydrous |

| Ethanol | - | As needed | - | 95% |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.76 g, 0.1 mol) and toluene (100 mL). Stir the mixture at room temperature until the 4-chloroaniline is completely dissolved.

-

Addition of Dicyandiamide: Add dicyandiamide (8.41 g, 0.1 mol) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (~10 mL) dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed, and the temperature should be monitored.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 1-(4-chlorophenyl)biguanide hydrochloride will form.[4]

-

Filtration and Washing: Filter the precipitate under vacuum and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Conversion to 1-(4-Chlorophenyl)guanidine hydrochloride (if biguanide is isolated first): While the direct synthesis often yields the desired product, if the biguanide is the primary product, it can be hydrolyzed under acidic conditions to yield 1-(4-chlorophenyl)guanidine. However, the direct one-pot synthesis described here is generally preferred for its efficiency.

-

Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure 1-(4-Chlorophenyl)guanidine hydrochloride as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

Reaction Mechanism

Caption: Step-by-step synthesis workflow.

Safety and Handling Considerations

-

4-Chloroaniline: This compound is toxic and a suspected carcinogen. [5][7]It can be absorbed through the skin. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Toluene: Flammable liquid and vapor. It can cause skin and eye irritation. Use in a well-ventilated area away from ignition sources.

Characterization and Quality Control

The identity and purity of the synthesized 1-(4-Chlorophenyl)guanidine hydrochloride should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional groups.

-

-

Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride via the reaction of 4-chloroaniline and dicyandiamide is a well-established and efficient method. This guide provides a detailed, scientifically-grounded protocol that emphasizes both the practical execution and the underlying chemical principles. Adherence to the described procedure and safety precautions is essential for the successful and safe synthesis of this important pharmaceutical intermediate.

References

-

PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. US4542240A - Process for the production of guanidine hydrochloride.

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

-

Wikipedia. 4-Chloroaniline. [Link]

-

PubMed. Effects of 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] on the genome and on the synthesis of nucleic acids and proteins in the bacterial cells. [Link]

-

Patsnap Synapse. What is the mechanism of Chlorproguanil Hydrochloride? [Link]

-

PubMed. Photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes: new synthetic paths via a phenyl cation. [Link]

-

Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

NCBI Bookshelf. Drug Discovery and Development - Malaria. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

ACS Omega. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. [Link]

-

ResearchGate. Coupling reaction of 1 with diazotized 4-chloroaniline. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of guanidines. [Link]

-

MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Chloroaniline in Dye and Pigment Manufacturing. [Link]

-

ResearchGate. Pharmacokinetics of chlorproguanil (CPG), dapsone (DDS), artesunate (ART) and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria. [Link]

-

ResearchGate. Synthesis of Guanidines in Solution. [Link]

-

RSC Publishing. Guanidines: from classical approaches to efficient catalytic syntheses. [Link]

-

Nature. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. [Link]

- Google Patents.

-

PubMed. [2-(Guanidino)-anilides and related compounds. Synthesis and anthelmintic effect. 3]. [Link]

-

USP-NF. Chlorhexidine Gluconate Solution. [Link]

-

RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Guanidinium Moiety

An In-depth Technical Guide to the Synthetic Routes of Substituted Guanidine Compounds

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1] Its conjugate acid, the guanidinium cation, is protonated over a wide physiological pH range due to the remarkable resonance stabilization of its positive charge, giving it a pKa of approximately 13.6.[2][3] This persistent positive charge is fundamental to the biological activity of numerous compounds, enabling crucial molecular interactions, such as binding to carboxylates and phosphates in enzymes and receptors.[3][4]

Found in the amino acid arginine, as well as a vast array of natural products like saxitoxin and tetrodotoxin, the guanidine motif is a privileged scaffold in drug design.[1][5] Synthetic guanidine-containing molecules have demonstrated a broad spectrum of therapeutic activities, including antiviral, antimicrobial, and anticancer properties.[6][7] Consequently, the development of efficient, versatile, and scalable synthetic methods to access structurally diverse guanidines is of paramount importance for researchers in drug development.[1][8]

This guide provides a comprehensive overview of the core synthetic strategies for preparing substituted guanidines, focusing on the causality behind methodological choices, field-proven protocols, and modern catalytic advancements.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of substituted guanidines can be broadly categorized into two main approaches: the construction of the guanidine core, typically through the guanylation of an amine, and the modification of a pre-existing guanidine scaffold. The former is by far the more common and versatile strategy.

A. The Guanylation of Amines: Building the Core

The addition of an amine nucleophile to an electrophilic "guanidinylating agent" is the most prevalent method for synthesizing substituted guanidines. The choice of reagent is critical and depends on the nucleophilicity of the amine, the desired substitution pattern, and the presence of other functional groups.

The conversion of thioureas to guanidines is a classical and reliable method. The core principle involves activating the thiourea to make the central carbon more electrophilic, facilitating attack by an amine.

-

Activation via S-Methylation: A common strategy is to first S-methylate a protected thiourea (e.g., N,N′-di-Boc-thiourea) to form a highly reactive S-methylisothiourea intermediate. This intermediate has a good leaving group (methylthiol) and readily reacts with primary and secondary amines.[9]

-

Desulfurization/Activation Reagents: Various reagents can activate thioureas directly for reaction with amines.

-

Heavy Metal Salts: Historically, thiophilic metal salts like mercury(II) chloride (HgCl₂) were used, but their toxicity and the generation of hazardous waste have led to their decline.[6][10]

-

Modern Reagents: More environmentally benign and operationally simple reagents are now preferred.

-

Cyanuric Chloride (TCT): TCT provides an excellent, metal-free alternative to HgCl₂ for activating di-Boc-thiourea, proceeding with high yields and avoiding heavy-metal waste.[6][10]

-

Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide efficiently promotes the guanylation of amines using thioureas.[11][12]

-

Burgess Reagent: This reagent facilitates a mild conversion of carbamate-protected thioureas into the corresponding protected guanidines.[13]

-

-

The general workflow for amine guanylation highlights the central role of activating a precursor to facilitate nucleophilic attack.

Caption: General workflow for the synthesis of substituted guanidines via amine guanylation.

The addition of amines to carbodiimides is a highly atom-economical route to N,N',N''-trisubstituted guanidines, as no atoms are lost in the reaction.[14]

-

Direct Addition: While aliphatic amines can add to carbodiimides directly, the reaction often requires harsh conditions and gives moderate yields. Less nucleophilic aromatic amines typically fail to react without assistance.[14]

-

Catalytic Guanylation: The development of catalytic methods has transformed this approach into a mild and highly efficient strategy. Various metal catalysts activate either the amine N-H bond or the carbodiimide, lowering the energy barrier for the addition.[15][16]

-

Lanthanide Catalysts: Ytterbium triflate (Yb(OTf)₃) and simple lanthanide amides are highly effective catalysts for the addition of a wide range of amines to carbodiimides, often under solvent-free conditions.[10][14]

-

Copper Catalysts: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid synthesis of trisubstituted N-aryl guanidines.[10]

-

The mechanism often involves coordination of the metal to the carbodiimide, increasing its electrophilicity, followed by nucleophilic attack from the amine.[15]

A variety of stable, crystalline guanylating agents based on amidine derivatives have been developed for their ease of handling and high reactivity.

-

Pyrazole-1-carboxamidines: Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and its protected variants (e.g., N,N′-di-Boc-1H-pyrazole-1-carboxamidine, "Goodman's reagent") are highly effective for the guanylation of primary and secondary amines.[8][10]

-

N-Acylguanidines: Palladium-catalyzed carbonylation/amination sequences using cyanamide and aryl halides can produce N-acylguanidines in a one-pot multicomponent reaction.[10]

-

N,N'-di-Boc-N''-triflylguanidine: This powerful reagent is particularly valuable for guanidinylating challenging substrates, including sterically hindered or electron-deficient amines.[4][8] The triflyl group (CF₃SO₂) is an exceptional leaving group, rendering the central carbon highly electrophilic and reactive even toward weak nucleophiles.[17][18]

The mechanism for the reaction of an amine with an activated thiourea often proceeds through a carbodiimide intermediate.

Caption: Mechanism of guanidine synthesis from an activated thiourea precursor.

B. Protecting Group Strategies: Taming Reactivity

The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[8][19] The choice of protecting group is dictated by the overall synthetic plan, requiring orthogonality with other protecting groups in the molecule.

-

Boc (tert-Butoxycarbonyl): The most common protecting group. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[6][8]

-

Cbz (Benzyloxycarbonyl): Stable to acidic conditions used to remove Boc groups, Cbz is typically cleaved by hydrogenolysis.[4][9]

-

TFA (Trifluoroacetyl): This group is unique in that it is cleaved under mild basic conditions (e.g., aqueous ammonia), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[20][21]

This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection of different functional groups at various stages.[21]

C. Solid-Phase Synthesis of Guanidines

Adapting guanylation reactions to solid-phase synthesis (SPS) is crucial for generating libraries of guanidine-containing compounds for high-throughput screening.[22] In SPS, the substrate is attached to a polymer resin, and excess reagents and byproducts are simply washed away after each reaction step, greatly simplifying purification.[22][23] Many solution-phase guanylation methods, particularly those using powerful reagents like N,N′-di-Boc-N′′-triflylguanidine or those involving silver-mediated activation of thioureas, have been successfully adapted for use on solid supports.[17][24][25]

Comparative Overview of Common Guanylation Reagents

The selection of a guanylation reagent is a critical decision in the synthetic design process. The following table summarizes key features of several widely used reagent classes.

| Reagent Class | Common Examples | Activating Agent | Typical Substrates | Key Advantages & Considerations |

| Thioureas | N,N′-di-Boc-thiourea | TCT, HgCl₂, Burgess Reagent | Primary & Secondary Amines | Reliable, versatile; requires activation, can generate waste (older methods).[6][10][13] |

| S-Methylisothioureas | N,N′-di-Boc-S-methylisothiourea | Pre-activated | Primary & Secondary Amines | Highly reactive, good yields; byproduct (MeSH) is volatile and odorous.[9] |

| Carbodiimides | DCC, EDC | Metal Catalysts (e.g., Yb(OTf)₃) | Primary & Secondary Amines | Atom-economical; uncatalyzed reaction is often slow and requires harsh conditions.[10][14] |

| Pyrazole-1-carboxamidines | Goodman's Reagent | Pre-activated | Primary & Secondary Amines | Stable, crystalline solids, easy to handle, good for a range of amines.[8][10] |

| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | Pre-activated (Tf₂O) | Hindered/Unreactive Amines | Extremely reactive, effective for difficult substrates; can be moisture-sensitive.[4][8] |

Experimental Protocol: Guanylation of Benzylamine using TCT-Activated Di-Boc-Thiourea

This protocol is adapted from a mild, inexpensive, and environmentally conscious procedure that avoids the use of heavy metals.[6]

Objective: To synthesize N,N′-Di-Boc-N′′-benzylguanidine from benzylamine.

Materials:

-

N,N′-bis(tert-butoxycarbonyl)thiourea

-

Cyanuric Chloride (TCT)

-

Benzylamine

-

N-Methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of N,N′-bis(tert-butoxycarbonyl)thiourea (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add cyanuric chloride (0.33 mmol) in one portion.

-

Stir the resulting suspension at room temperature for 1 hour. The formation of a white precipitate (melamine) will be observed.

-

Add N-methylmorpholine (2.2 mmol), benzylamine (1.1 mmol), and a catalytic amount of DMAP (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane-EtOAc gradient) to yield the pure N,N′-Di-Boc-N′′-benzylguanidine.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=N).[7]

Conclusion

The synthesis of substituted guanidines is a mature yet continuously evolving field. While classical methods based on thiourea and carbodiimide precursors remain staples, modern advancements have prioritized milder conditions, greater functional group tolerance, improved atom economy, and the elimination of toxic reagents.[6][10] The development of powerful guanylating agents and the rise of metal-catalyzed transformations have significantly expanded the scope of accessible guanidine structures.[4][14] For researchers in drug discovery, a thorough understanding of these diverse synthetic routes, coupled with strategic implementation of protecting group and purification strategies, is essential for the successful design and synthesis of novel guanidine-containing therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

Romero, J. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

-

Gómez-Torres, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(15), 5049-5087. [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

-

Shang, Z., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 324. [Link]

-

Ishikawa, T. (2014). Guanidine Chemistry. YAKUGAKU ZASSHI, 134(12), 1275-1285. [Link]

-

Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568. [Link]

-

Feichtinger, K., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9451-9453. [Link]

-

Lee, J., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega. [Link]

-

Shao, L., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1877-1880. [Link]

-

ResearchGate. (n.d.). Guanidines with biological activities and synthetic approaches. Retrieved from [Link]

-

Wang, C., et al. (2021). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ACS Catalysis, 11(3), 1564-1570. [Link]

-

International Journal of Scientific & Engineering Research. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

- Google Patents. (n.d.). EP2515648B1 - Methods for the synthesis of polycyclic guanidine compounds.

- Google Patents. (n.d.). EP0983232B1 - Guanidinylation reagents.

- Gers, T., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.

-

Dračínský, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]

-

Lee, J., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

-

Zhang, W.-X., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2133-2144. [Link]

-

Baker, T. J., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(12), 3804-3805. [Link]

-

ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Khan, S. A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(40), 28187-28203. [Link]

-

Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Retrieved from [Link]

-

ChemRxiv. (2020). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. [Link]

-

Tanabe, K., et al. (2002). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 67(22), 7887-7889. [Link]

-

Romero, J. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54407. [Link]

- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.

-

Feichtinger, K., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9451-3. [Link]

Sources

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guanidinylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Guanidine synthesis by guanylation [organic-chemistry.org]

- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Guanidine synthesis [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]

- 18. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)guanidine

Executive Summary

1-(4-Chlorophenyl)guanidine is a small molecule of significant interest due to its distinct and specific interactions with key physiological targets. This guide delineates its primary mechanisms of action, distinguishing it from structurally related biguanide compounds with which it is often confused. The core activities of 1-(4-Chlorophenyl)guanidine are twofold: it functions as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] This document provides a detailed exploration of these mechanisms, the downstream signaling consequences, relevant experimental protocols for their validation, and a clear differentiation from the antimalarial and antidiabetic biguanides.

Introduction: Defining the Molecule and Its Context

1-(4-Chlorophenyl)guanidine is a derivative of guanidine, a functional group characterized by a central carbon atom bonded to three nitrogen atoms. Its specific chemical identity is crucial, as the addition of a second guanidine group transforms it into a biguanide, a class of compounds with fundamentally different pharmacological profiles.

A significant point of confusion in the literature is the misattribution of the mechanism of action of the antimalarial drug proguanil and its metabolites to 1-(4-Chlorophenyl)guanidine. Proguanil is a prodrug and a biguanide . In the liver, it is metabolized to cycloguanil, which is the active compound that inhibits dihydrofolate reductase (DHFR) in malaria parasites.[2][3] Another metabolite of proguanil is 1-(4-chlorophenyl)biguanide.[3] In contrast, 1-(4-Chlorophenyl)guanidine itself is not primarily a DHFR inhibitor. Its therapeutic and research applications stem from its effects on entirely different protein targets.

This guide will focus on the two validated primary mechanisms of action for 1-(4-Chlorophenyl)guanidine.

Primary Mechanism I: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

A principal and well-documented mechanism of 1-(4-Chlorophenyl)guanidine is its potent inhibition of urokinase, also known as urokinase-type plasminogen activator (uPA).[1]

The Urokinase-Plasminogen Activator System

The uPA system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Its dysregulation is a hallmark of cancer progression and metastasis. The central reaction is the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, degrades various ECM components and activates matrix metalloproteinases (MMPs), further promoting tissue invasion.

Mode of Inhibition and Downstream Consequences

1-(4-Chlorophenyl)guanidine acts as a selective inhibitor of urokinase.[1] By binding to uPA, it prevents the catalytic conversion of plasminogen to plasmin. This blockade has profound downstream effects on cellular behavior, particularly in pathological contexts like cancer:

-

Reduced Plasmin Generation: Direct inhibition of uPA leads to a decrease in active plasmin, curtailing the primary driver of ECM breakdown.

-

Inhibition of Cell Migration and Invasion: By preventing ECM degradation, the compound effectively blocks the pathways necessary for tumor cells to invade surrounding tissues and metastasize.

-

Suppression of Angiogenesis: The uPA system is also implicated in the formation of new blood vessels, a process essential for tumor growth. Inhibition of uPA can therefore exert anti-angiogenic effects.

The signaling pathway is visualized below.

Caption: Inhibition of the uPA pathway by 1-(4-Chlorophenyl)guanidine.

Experimental Protocol: In Vitro Urokinase Activity Assay

This protocol outlines a chromogenic assay to validate the inhibitory effect of 1-(4-Chlorophenyl)guanidine on uPA activity.

Objective: To quantify the inhibition of uPA-mediated plasminogen activation.

Materials:

-

High-affinity 96-well microplate

-

Recombinant human uPA

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

1-(4-Chlorophenyl)guanidine stock solution (in DMSO or appropriate buffer)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)

-

Plate reader capable of measuring absorbance at 405 nm

Methodology:

-

Compound Preparation: Prepare a serial dilution of 1-(4-Chlorophenyl)guanidine in Assay Buffer to achieve a range of final concentrations for IC50 determination. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

-

Enzyme-Inhibitor Incubation: Add 20 µL of each inhibitor concentration (or control) to the wells of the 96-well plate. Add 20 µL of uPA solution (e.g., 5 nM final concentration) to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add 20 µL of plasminogen solution (e.g., 50 nM final concentration) to all wells.

-

Substrate Addition: Immediately add 20 µL of the chromogenic plasmin substrate S-2251 (e.g., 0.5 mM final concentration).

-